molecular formula C9H14O2 B14322968 2-Ethenyl-2,3,3-trimethylcyclopropane-1-carboxylic acid CAS No. 105955-16-6

2-Ethenyl-2,3,3-trimethylcyclopropane-1-carboxylic acid

Cat. No.: B14322968
CAS No.: 105955-16-6
M. Wt: 154.21 g/mol
InChI Key: TWAHGHDFJKPVQK-UHFFFAOYSA-N
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Description

2-Ethenyl-2,3,3-trimethylcyclopropane-1-carboxylic acid is a chemical compound known for its unique structure and properties. It features a cyclopropane ring substituted with ethenyl and carboxylic acid groups, making it an interesting subject for various chemical studies and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-2,3,3-trimethylcyclopropane-1-carboxylic acid typically involves multi-step reactions. One common method includes the use of magnesium in ether, followed by treatment with toluene-p-sulphonic acid and sulphuric acid in tetrahydrofuran . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethenyl-2,3,3-trimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Ethenyl-2,3,3-trimethylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives may be used in studying biological pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethenyl-2,3,3-trimethylcyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The cyclopropane ring’s strained structure makes it reactive, allowing it to participate in various chemical reactions. The carboxylic acid group can form hydrogen bonds and interact with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the ethenyl and trimethyl substitutions.

    2-Methyl-2,3,3-trimethylcyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethenyl group.

Uniqueness: 2-Ethenyl-2,3,3-trimethylcyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring with ethenyl and carboxylic acid groups. This structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

105955-16-6

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-ethenyl-2,3,3-trimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-5-9(4)6(7(10)11)8(9,2)3/h5-6H,1H2,2-4H3,(H,10,11)

InChI Key

TWAHGHDFJKPVQK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C=C)C(=O)O)C

Origin of Product

United States

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